1-Cyclopentene-1-carboxaldehyde

CAS No.: 6140-65-4

Cat. No.: VC3707204

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6140-65-4 |

|---|---|

| Molecular Formula | C6H8O |

| Molecular Weight | 96.13 g/mol |

| IUPAC Name | cyclopentene-1-carbaldehyde |

| Standard InChI | InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 |

| Standard InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N |

| SMILES | C1CC=C(C1)C=O |

| Canonical SMILES | C1CC=C(C1)C=O |

Introduction

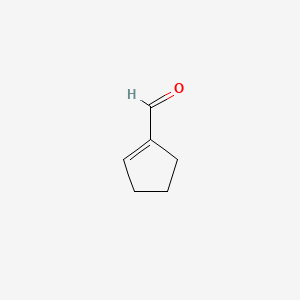

Chemical Identity and Structure

1-Cyclopentene-1-carboxaldehyde (CAS No. 6140-65-4) is an organic compound belonging to the class of cyclic aldehydes. Its structure consists of a five-membered cyclopentene ring with a carbon-carbon double bond, to which a carboxaldehyde group (-CHO) is attached. This structural arrangement contributes to the compound's distinctive reactivity profile and physical properties.

Molecular Identifiers

The compound has several important chemical identifiers that help distinguish it in chemical databases and literature. These identifiers are crucial for accurate chemical information retrieval and compound identification.

Table 1: Chemical Identifiers of 1-Cyclopentene-1-carboxaldehyde

| Identifier Type | Value |

|---|---|

| CAS Number | 6140-65-4 |

| Molecular Formula | C₆H₈O |

| IUPAC Name | Cyclopentene-1-carbaldehyde |

| Synonyms | 1-Cyclopentene-1-carbaldehyde, Cyclopent-1-ene-1-carbaldehyde |

| InChI | InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 |

| InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C(C1)C=O |

| DSSTOX Substance ID | DTXSID30210337 |

The molecular structure features a planar arrangement around the carbon-carbon double bond within the cyclopentene ring, with the aldehyde group positioned to maximize orbital overlap with the π-system of the ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Cyclopentene-1-carboxaldehyde is essential for its handling, storage, and application in various chemical processes. These properties dictate its behavior under different conditions and its potential uses.

Physical Properties

1-Cyclopentene-1-carboxaldehyde is a colorless to pale yellow liquid at room temperature with a distinctive odor characteristic of aldehydes . Its physical state and appearance make it suitable for various liquid-phase reactions and processes.

Table 2: Physical Properties of 1-Cyclopentene-1-carboxaldehyde

| Property | Value |

|---|---|

| Physical State | Colorless to pale yellow liquid |

| Molecular Weight | 96.127 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 146.0°C at 760 mmHg |

| Flash Point | 47.0±16.5°C |

| Vapor Pressure | 4.7±0.2 mmHg at 25°C |

| Index of Refraction | 1.591 |

| Exact Mass | 96.057518 |

| LogP | 1.07 |

| Polar Surface Area (PSA) | 17.07 Ų |

The compound's relatively low boiling point and moderate vapor pressure indicate its volatility at room temperature, which necessitates careful handling to prevent evaporation . Its LogP value of 1.07 suggests moderate lipophilicity, indicating potential for penetration through biological membranes .

Chemical Reactivity

The reactivity of 1-Cyclopentene-1-carboxaldehyde is primarily governed by two functional groups: the carbon-carbon double bond in the cyclopentene ring and the aldehyde group. These structural features make it versatile in various chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functional group in 1-Cyclopentene-1-carboxaldehyde is highly reactive due to the electrophilic nature of the carbonyl carbon. This reactivity enables the compound to participate in numerous chemical reactions characteristic of aldehydes.

1-Cyclopentene-1-carboxaldehyde readily undergoes nucleophilic addition reactions at the carbonyl carbon, forming a variety of products depending on the nucleophile involved . These reactions include:

-

Addition of hydride reagents (e.g., NaBH₄, LiAlH₄) to form the corresponding alcohol

-

Reaction with Grignard reagents or organolithium compounds to yield secondary alcohols

-

Condensation with amines to form imines or Schiff bases

-

Wittig reactions to form alkenes

-

Aldol condensations with other carbonyl compounds

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the cyclopentene ring can participate in addition reactions and cycloadditions, further expanding the compound's synthetic utility . These reactions include:

-

Catalytic hydrogenation to form the cyclopentane derivative

-

Epoxidation to form epoxides

-

Diels-Alder reactions (as dienophile) with dienes

-

Halogenation to form dihalides

-

Hydroboration-oxidation to form alcohols

The presence of both functional groups creates opportunities for selective reactions and the potential for creating complex molecular architectures through sequential transformations.

Synthesis Methods

Several methods exist for the synthesis of 1-Cyclopentene-1-carboxaldehyde, each with specific advantages depending on the starting materials available and the desired scale of production.

Oxidation of Cyclopentene Derivatives

One common approach involves the oxidation of appropriate cyclopentene derivatives, such as 1-cyclopentene-1-methanol, using oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.

Formylation of Cyclopentene

Direct formylation of cyclopentene via Vilsmeier-Haack reaction using DMF and POCl₃, followed by hydrolysis, can yield 1-Cyclopentene-1-carboxaldehyde.

Synthesis of Derivatives

Research has demonstrated the synthesis of derivatives such as 2-(3-methyl-3-buten-1-ynyl)-1-cyclopentene-1-carboxaldehyde from 2-bromo-1-cyclopentene-1-carboxaldehyde and 2-methyl-1-buten-3-yne using palladium-catalyzed coupling reactions . This synthesis involves:

-

Reaction of 2-bromo-1-cyclopentene-1-carboxaldehyde with 2-methyl-1-buten-3-yne

-

Catalysis using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide

-

Use of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide

-

Reaction conditions: ambient temperature for 12 hours

-

Yield: 84% of the target compound

This synthetic approach demonstrates the utility of cross-coupling reactions in creating more complex derivatives of 1-Cyclopentene-1-carboxaldehyde .

Biological Activity

Recent research has indicated that 1-Cyclopentene-1-carboxaldehyde exhibits certain biological activities that may be of interest for various applications.

Antimicrobial Properties

Studies have suggested that 1-Cyclopentene-1-carboxaldehyde possesses antimicrobial properties against certain bacterial strains. Research has demonstrated inhibitory effects against several bacterial species, as outlined in the table below:

Table 3: Antimicrobial Activity of 1-Cyclopentene-1-carboxaldehyde

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Bacillus subtilis | 10 | 10 |

The mechanism underlying these antimicrobial effects is believed to involve the compound's ability to form reactive intermediates that interact with cellular macromolecules, including proteins and nucleic acids. These interactions can disrupt essential cellular processes, leading to growth inhibition or cell death.

Mechanism of Biological Activity

The biological activity of 1-Cyclopentene-1-carboxaldehyde likely stems from several factors:

-

The electrophilic nature of the aldehyde group enables it to react with nucleophilic sites in biological macromolecules

-

The moderate lipophilicity (LogP = 1.07) allows for penetration of biological membranes

-

The presence of the carbon-carbon double bond provides additional sites for interaction with biological targets

-

The compound's ability to participate in redox reactions may contribute to oxidative stress in microbial cells

These properties collectively contribute to the observed biological effects, though further research is needed to fully elucidate the specific mechanisms involved.

Industrial Applications

1-Cyclopentene-1-carboxaldehyde finds applications in various industrial sectors due to its reactive functional groups and unique structural features.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules . Its bifunctional nature, featuring both an aldehyde group and a carbon-carbon double bond, makes it versatile in multi-step synthetic pathways.

Research Applications

In research settings, 1-Cyclopentene-1-carboxaldehyde serves as a model compound for studying the reactivity of cyclic α,β-unsaturated aldehydes and for developing new synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume